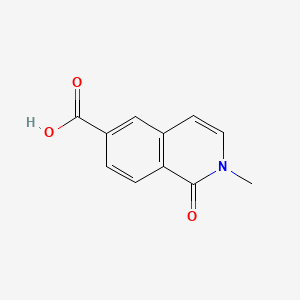

![molecular formula C6H2Br2N2O5 B578117 4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole CAS No. 1314801-35-8](/img/structure/B578117.png)

4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole” is a versatile material used in various scientific research1. Its unique properties enable it to be applied in diverse fields, ranging from materials science to pharmaceuticals1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole”. However, similar compounds like “4,7-Dibromobenzo[c][1,2,5]oxadiazole” have been synthesized and used as monomers for organic semiconductor synthesis2.Molecular Structure Analysis

The molecular structure of “4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole” is not explicitly available. However, a similar compound “4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole” has a molecular formula of C6Br2N4O4S, an average mass of 383.962 Da, and a monoisotopic mass of 381.800690 Da3.Chemical Reactions Analysis

I couldn’t find specific chemical reactions involving “4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole”. However, similar compounds have been used in photovoltaics or as fluorescent sensors4.Physical And Chemical Properties Analysis

The physical and chemical properties of “4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole” are not explicitly available. However, a similar compound “4,7-Dibromobenzo[c][1,2,5]oxadiazole” is a solid with a melting point of 184-185 °C5.Aplicaciones Científicas De Investigación

Heterocyclic Compound Characterization

4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms within a five-membered ring. Oxadiazoles, including 1,2,5-oxadiazole derivatives, are recognized for their diverse biological properties, such as anti-inflammatory, antimicrobial, anticonvulsant, antitubercular, antiviral, and anticancer activities. The oxadiazole moiety, particularly the 1,3,4-oxadiazole variant, has been extensively studied for its anticancer effects, with various derivatives reported to exhibit significant biological activities. These activities are often attributed to the presence of secondary metabolites like flavones and resveratrol analogs, which are known to possess anticancer properties. The characterization and identification of such derivatives are typically performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR/MS) (Kim et al., 2018).

Synthetic Methodologies and Chemical Reactivity

The synthesis of oxadiazole derivatives, including those related to 4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole, involves various chemical reactions that highlight the reactivity and versatility of the oxadiazole ring. For instance, the annelation of oxadiazole oxime with acetylene under specific conditions yields NH- or N-vinyl-5,8-dihydro-4H-[1,2,5]oxadiazolo[3,4-g]indoles, which can be further aromatized to indoles. These synthetic routes offer a glimpse into the chemical diversity and potential applications of oxadiazole derivatives in creating complex heterocyclic structures with significant biological activities (Budaev et al., 2019).

Biological Activities and Applications

Oxadiazole derivatives, including the 1,2,5-oxadiazole core, are known for a wide range of biological activities, which make them valuable in medicinal chemistry and drug design. The presence of the oxadiazole ring in pharmaceutical compounds often contributes to anticancer, antibacterial, anti-inflammatory, anti-malarial, and insecticidal properties. This highlights the therapeutic potential of oxadiazole derivatives in developing new treatments for various diseases. The exploration of these compounds in recent years has led to a better understanding of their mechanisms of action and the development of novel drugs with improved efficacy and safety profiles (Ruan et al., 2022).

Safety And Hazards

The safety and hazards of “4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole” are not explicitly mentioned. However, a similar compound “4,7-Dibromobenzo[c][1,2,5]oxadiazole” has been classified as Acute Tox. 3 Oral and is considered combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects5.

Direcciones Futuras

The future directions of “4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole” are not explicitly mentioned. However, similar compounds have been extensively researched for use in photovoltaics or as fluorescent sensors4. Their use as potential visible-light organophotocatalysts has not received any in-depth study4.

Please note that the information provided is based on the available data and there might be more recent studies or data that are not included in this analysis.

Propiedades

IUPAC Name |

4,7-dibromo-5,6-dihydroperoxy-2,1,3-benzoxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2N2O5/c7-1-3-4(10-15-9-3)2(8)6(14-12)5(1)13-11/h11-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQAOBYGWQNRLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C2=NON=C2C(=C1OO)Br)Br)OO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857055 |

Source

|

| Record name | 4,7-Dibromo-2,1,3-benzoxadiazole-5,6-diperoxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole | |

CAS RN |

1314801-35-8 |

Source

|

| Record name | 4,7-Dibromo-2,1,3-benzoxadiazole-5,6-diperoxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

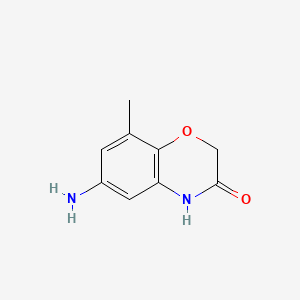

![5-((4S)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanehydrazide](/img/structure/B578044.png)

![tert-Butyl 2-cyclopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B578047.png)